molecular formula C8H7ClN2O B2990135 4-Amino-2-chloro-5-methoxybenzonitrile CAS No. 1613730-68-9

4-Amino-2-chloro-5-methoxybenzonitrile

Cat. No.: B2990135
CAS No.: 1613730-68-9
M. Wt: 182.61
InChI Key: GKMMNRLLGCWRTM-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-5-methoxybenzonitrile (CAS: 1613730-68-9) is a substituted benzonitrile derivative with the molecular formula C₈H₇ClN₂O and a molecular weight of 182.61 g/mol . The compound features a nitrile group (-CN) at position 1, an amino (-NH₂) group at position 4, a chlorine atom at position 2, and a methoxy (-OCH₃) group at position 5 (see Figure 1).

Figure 1: Structural formula of this compound.

Properties

IUPAC Name

4-amino-2-chloro-5-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMMNRLLGCWRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-5-methoxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-5-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted benzonitriles, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-2-chloro-5-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-5-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Substituted Benzonitriles with Halogen and Methoxy Groups

The following table highlights key analogs differing in substituent positions or halogen types:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Availability
4-Amino-2-chloro-5-methoxybenzonitrile 1613730-68-9 C₈H₇ClN₂O 182.61 -Cl (pos. 2), -NH₂ (4), -OCH₃ (5) Discontinued
2-Amino-4-chloro-5-methoxybenzonitrile 1824059-40-6 C₈H₇ClN₂O 182.61 -Cl (pos. 4), -NH₂ (2), -OCH₃ (5) 97% purity
4-Amino-2-chloro-5-fluorobenzonitrile 1228376-68-8 C₇H₄ClFN₂ 170.57 -Cl (pos. 2), -NH₂ (4), -F (5) Available (American Elements)
4-Amino-2-fluoro-5-methylbenzonitrile 859855-53-1 C₈H₇FN₂ 150.15 -F (pos. 2), -NH₂ (4), -CH₃ (5) Similarity score: 0.90

Key Observations:

  • Positional Isomerism: The positional swap of -NH₂ and -Cl groups between the target compound and 2-Amino-4-chloro-5-methoxybenzonitrile (CAS 1824059-40-6) results in identical molecular formulas but distinct electronic and steric profiles. The -OCH₃ group at position 5 remains constant .
  • Methyl vs. Methoxy: The methyl-substituted analog (4-Amino-2-fluoro-5-methylbenzonitrile) exhibits lower molecular weight and higher lipophilicity due to the nonpolar -CH₃ group, which may enhance membrane permeability in biological applications .

Functional Group Variations

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Modifications Application Notes
4-Amino-5-chloro-2-methoxybenzoic acid 7206-70-4 C₈H₇ClNO₃ 200.60 -COOH replaces -CN Similarity score: 0.79
4-Amino-5-fluoro-2-hydroxybenzonitrile 162437-93-6 C₇H₅FN₂O 152.12 -OH replaces -OCH₃ Hydrogen-bonding capability
2-Amino-5-(benzyloxy)-4-methoxybenzonitrile 192869-57-1 C₁₅H₁₄N₂O₂ 254.28 -OCH₂C₆H₅ replaces -Cl Enhanced lipophilicity

Key Observations:

  • Hydroxy vs. Methoxy: The hydroxy (-OH) group in 4-Amino-5-fluoro-2-hydroxybenzonitrile introduces acidity (pKa ~10) and hydrogen-bonding capacity, contrasting with the electron-donating -OCH₃ group in the target compound .

Structural Similarity and Bioactivity

  • Similarity Scores: Computational analyses (–6) assign high similarity scores (0.75–0.93) to analogs sharing core benzonitrile scaffolds with halogen/alkoxy substitutions. For example, 4-Amino-2-fluoro-5-methylbenzonitrile (similarity score: 0.90) retains the nitrile and amino groups but varies in halogen and alkyl substituents .
  • Toxicity and Handling: Safety data for 2-amino-4-chloro-5-methylbenzonitrile (CAS 289686-80-2) highlight precautions for inhalation exposure, suggesting that methyl or chloro substituents may influence toxicity profiles .

Biological Activity

4-Amino-2-chloro-5-methoxybenzonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C8H8ClNC_8H_8ClN and a systematic structure that includes an amino group, a chloro substituent, and a methoxy group on a benzonitrile core. The presence of these functional groups contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential application in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it can inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Effects
In a study involving human breast cancer (MCF-7) cells, treatment with this compound resulted in a reduction of cell viability by approximately 50% at a concentration of 20 µM after 48 hours. This suggests its potential as a therapeutic agent in oncology .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It has been suggested that the compound interacts with cellular receptors that regulate apoptosis and inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzonitrile structure can significantly alter its biological activity. For instance, modifications to the amino or chloro groups have been shown to enhance antimicrobial potency .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methyl substitutionIncreased antimicrobial activity
Hydroxyl group additionEnhanced anticancer effects

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